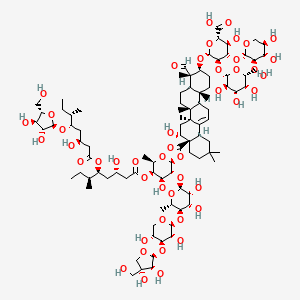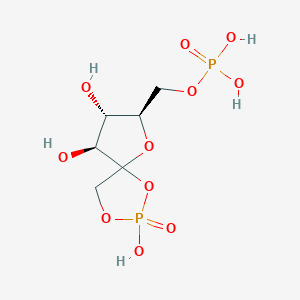
4-Nitrofenil 2-acetamido-2-desoxi-3,6-di-O-benzoil-b-D-galactopiranósido
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrophenyl 2-acetamido-2-deoxy-3,6-di-O-benzoyl-b-D-galactopyranoside, also known as NPGalNAc, is a chemical compound that is widely used in scientific research. It is a synthetic substrate that is commonly used to measure the activity of enzymes that are involved in glycosylation processes.
Aplicaciones Científicas De Investigación
Producción Químico-Enzimática
Este compuesto se utiliza en la producción químico-enzimática de 4-nitrofenil-2-acetamido-2-desoxi-α-D-galactopiranósido (4NP-α-GalNAc). El α-anómero se prepara mediante la síntesis química de una mezcla anomérica seguida de la eliminación selectiva del β-anómero mediante hidrólisis enzimática específica {svg_1}.
Herramientas de Diagnóstico en Microbiología Clínica
Los glucósidos, como el 4-Nitrofenil 2-acetamido-2-desoxi-3,6-di-O-benzoil-b-D-galactopiranósido, se utilizan a menudo como herramientas de diagnóstico efectivas en microbiología clínica {svg_2}.
Prueba de Enzimas Hidrolíticas
Los glucósidos sintéticos con grupos cromógenos o fluorógenos se utilizan a menudo como sustratos para probar enzimas hidrolíticas {svg_3}.
Investigación en Proteómica
Este compuesto se utiliza en la investigación en proteómica, que es el estudio a gran escala de las proteínas, particularmente sus estructuras y funciones {svg_4}.
Investigación y Desarrollo de Medicamentos
El this compound desempeña un papel importante en la investigación y el desarrollo de medicamentos dirigidos a infecciones microbianas y enfermedades inflamatorias {svg_5}.
Análisis Bioquímico
Biochemical Properties
4-Nitrophenyl 2-acetamido-2-deoxy-3,6-di-O-benzoyl-b-D-galactopyranoside plays a significant role in biochemical reactions, particularly those involving glycosidase enzymes. Glycosidases are enzymes that hydrolyze glycosidic bonds in carbohydrates. This compound is often used as a substrate to study the activity of these enzymes. When hydrolyzed by glycosidases, it releases 4-nitrophenol, which can be easily detected due to its yellow color. This property makes it a valuable tool for enzyme assays and kinetic studies .
Cellular Effects
The effects of 4-Nitrophenyl 2-acetamido-2-deoxy-3,6-di-O-benzoyl-b-D-galactopyranoside on various cell types and cellular processes are primarily related to its role as a glycosidase substrate. In cells expressing glycosidase enzymes, the compound can be hydrolyzed, leading to the release of 4-nitrophenol. This hydrolysis can influence cellular metabolism and signaling pathways by altering the availability of carbohydrates and their derivatives . Additionally, the compound’s interaction with glycosidases can affect gene expression related to carbohydrate metabolism and enzyme regulation.
Molecular Mechanism
At the molecular level, 4-Nitrophenyl 2-acetamido-2-deoxy-3,6-di-O-benzoyl-b-D-galactopyranoside exerts its effects through its interaction with glycosidase enzymes. The compound binds to the active site of the enzyme, where it undergoes hydrolysis. This reaction involves the cleavage of the glycosidic bond, resulting in the release of 4-nitrophenol and the corresponding carbohydrate derivative . The binding interactions and hydrolysis mechanism are crucial for understanding the enzyme’s specificity and catalytic efficiency.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Nitrophenyl 2-acetamido-2-deoxy-3,6-di-O-benzoyl-b-D-galactopyranoside can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but prolonged exposure to light and moisture can lead to degradation. In in vitro studies, the hydrolysis of the compound by glycosidases can be monitored over time to assess enzyme activity and stability . Long-term effects on cellular function can be observed in in vivo studies, where the compound’s impact on carbohydrate metabolism and enzyme regulation can be studied over extended periods.
Dosage Effects in Animal Models
The effects of 4-Nitrophenyl 2-acetamido-2-deoxy-3,6-di-O-benzoyl-b-D-galactopyranoside in animal models vary with different dosages. At low doses, the compound can be used to study enzyme activity without causing significant adverse effects. At high doses, it may exhibit toxic effects due to the accumulation of 4-nitrophenol, which can interfere with cellular processes and cause oxidative stress . Threshold effects and toxicities should be carefully monitored in animal studies to determine safe and effective dosage ranges.
Metabolic Pathways
4-Nitrophenyl 2-acetamido-2-deoxy-3,6-di-O-benzoyl-b-D-galactopyranoside is involved in metabolic pathways related to carbohydrate metabolism. The compound interacts with glycosidase enzymes, which hydrolyze the glycosidic bond to release 4-nitrophenol and the corresponding carbohydrate derivative . This reaction can influence metabolic flux and the levels of various metabolites, affecting overall cellular metabolism and energy production.
Transport and Distribution
Within cells and tissues, 4-Nitrophenyl 2-acetamido-2-deoxy-3,6-di-O-benzoyl-b-D-galactopyranoside is transported and distributed based on its interactions with transporters and binding proteins. The compound can be taken up by cells expressing specific glycosidase enzymes, where it undergoes hydrolysis . Its distribution within tissues can be influenced by factors such as enzyme expression levels and tissue-specific transport mechanisms.
Subcellular Localization
The subcellular localization of 4-Nitrophenyl 2-acetamido-2-deoxy-3,6-di-O-benzoyl-b-D-galactopyranoside is primarily determined by its interaction with glycosidase enzymes. The compound is typically localized to cellular compartments where these enzymes are active, such as lysosomes and the endoplasmic reticulum . Targeting signals and post-translational modifications of the enzymes can direct the compound to specific subcellular locations, influencing its activity and function.
Propiedades
IUPAC Name |
[(2R,3R,4R,5R,6S)-5-acetamido-4-benzoyloxy-3-hydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O10/c1-17(31)29-23-25(40-27(34)19-10-6-3-7-11-19)24(32)22(16-37-26(33)18-8-4-2-5-9-18)39-28(23)38-21-14-12-20(13-15-21)30(35)36/h2-15,22-25,28,32H,16H2,1H3,(H,29,31)/t22-,23-,24+,25-,28-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMLFNAQJLVCQA-ZJNQJMOLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![((3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-acetoxy-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-2,3,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-3aH-cyclopenta[a]chrysen-3a-yl)methyl acetate](/img/structure/B1147075.png)






![2-[Methoxy(methylsulfanyl)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B1147089.png)


